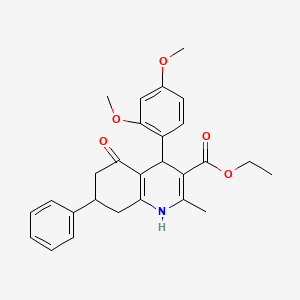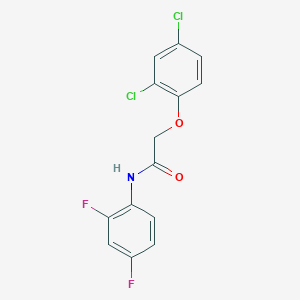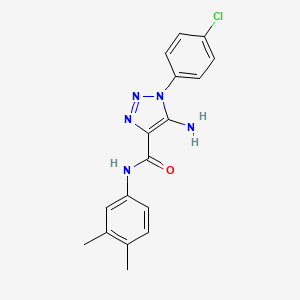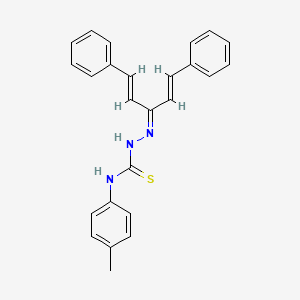![molecular formula C14H17ClFNO3 B5130837 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine, also known as CFM-2, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of morpholine derivatives and has shown potential as a therapeutic agent in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine is not fully understood. However, it has been proposed that 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects in animal models. For example, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been shown to reduce the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in the production of inflammatory mediators. Additionally, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity and yield. 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer to animals or cells. Additionally, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has shown promising results in various preclinical studies, and there are several future directions for its research. One direction is to investigate the safety and efficacy of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine in humans. Clinical trials can be conducted to evaluate the pharmacokinetics, pharmacodynamics, and toxicity of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine in humans. Another direction is to explore the potential of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine as a treatment for various diseases. 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine can be tested in animal models of different diseases to evaluate its therapeutic potential. Finally, further studies can be conducted to elucidate the mechanism of action of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine. This can help to identify new targets for drug development and improve our understanding of the biological processes involved in disease.
Méthodes De Synthèse
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine can be synthesized through a multistep process using commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-fluorophenol with acetic anhydride to form 2-acetoxy-4-chloro-5-fluorophenol. This intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a base to yield 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine. The purity and yield of the final product can be improved by using column chromatography and recrystallization techniques.
Applications De Recherche Scientifique
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipruritic properties in various animal models. 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has also been investigated for its potential as a treatment for neuropathic pain, osteoarthritis, and inflammatory bowel disease. Additionally, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has shown promise as an inhibitor of the protein-protein interaction between two key enzymes involved in cancer cell growth and survival.
Propriétés
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3/c1-9-6-17(7-10(2)20-9)14(18)8-19-13-4-3-11(16)5-12(13)15/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOSIZFDNXLFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5130755.png)


![1,7-dimethyl-3-(2-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5130770.png)
![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5130781.png)
![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5130788.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)

![2,5-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5130804.png)

![1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5130819.png)

![4-(2-methoxyethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5130850.png)
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)